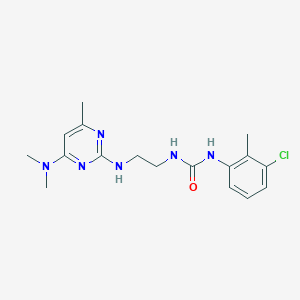

1-(3-Chloro-2-methylphenyl)-3-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)urea

Description

1-(3-Chloro-2-methylphenyl)-3-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)urea is a urea derivative featuring a 3-chloro-2-methylphenyl group and a pyrimidine-based substituent. The pyrimidine ring is substituted with dimethylamino and methyl groups at positions 4 and 6, respectively, and is linked to the urea moiety via an ethylamine spacer.

The compound’s molecular formula is C₁₈H₂₃ClN₆O, with an average molecular mass of ~398.88 g/mol. Its lipophilicity (LogP) is estimated to be moderate (~2.5–3.5), influenced by the chloroaryl group and polar pyrimidine-urea linkage.

Properties

IUPAC Name |

1-(3-chloro-2-methylphenyl)-3-[2-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]ethyl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23ClN6O/c1-11-10-15(24(3)4)23-16(21-11)19-8-9-20-17(25)22-14-7-5-6-13(18)12(14)2/h5-7,10H,8-9H2,1-4H3,(H,19,21,23)(H2,20,22,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUXYRVTXACTGOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NCCNC(=O)NC2=C(C(=CC=C2)Cl)C)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23ClN6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Overview of the Compound

Chemical Structure : The compound is a urea derivative that incorporates a chloro-substituted aromatic ring and a dimethylamino-pyrimidine moiety. This structural configuration suggests potential interactions with biological targets, particularly in the context of kinase inhibition and other signaling pathways.

- Kinase Inhibition : Compounds similar to this structure often exhibit kinase inhibitory activity. Kinases are crucial for various cellular processes, including proliferation, metabolism, and apoptosis. The presence of the dimethylamino group and pyrimidine ring may enhance binding affinity to ATP-binding sites in kinases.

- Antineoplastic Activity : Many urea derivatives are investigated for their potential as anticancer agents. They may induce apoptosis in cancer cells through various pathways, including the inhibition of growth factor signaling.

In Vitro Studies

- Cell Line Testing : Compounds with similar structures have been tested against various cancer cell lines (e.g., A549 lung cancer cells, MCF-7 breast cancer cells). These studies typically measure cell viability using assays such as MTT or XTT.

In Vivo Studies

- Animal Models : Animal studies often evaluate the efficacy of these compounds in tumor-bearing mice. Parameters measured include tumor size reduction and overall survival rates.

Case Studies

- Example Study on Urea Derivatives : A study published in Journal of Medicinal Chemistry investigated a series of urea derivatives for their anticancer properties. The lead compound demonstrated an IC50 value in the low micromolar range against several cancer cell lines, indicating significant antiproliferative effects.

- Molecular Docking Studies : Research utilizing molecular docking techniques has shown that compounds with similar structures can effectively bind to target kinases, leading to insights into their potential selectivity and efficacy.

Data Tables

Scientific Research Applications

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity across various cancer cell lines. It has been tested against multiple types of cancer, demonstrating the ability to inhibit cell proliferation and induce apoptosis.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 10.5 | Induction of apoptosis through Bcl-2 regulation |

| MCF-7 | 8.2 | Cell cycle arrest at G2/M phase |

| A549 | 12.0 | Inhibition of EGFR signaling |

| HCT-116 | 9.5 | Pro-apoptotic effects via Bax upregulation |

These findings suggest that the compound can effectively target critical pathways involved in cancer progression, making it a candidate for further development as an anticancer agent.

Neuropharmacological Effects

In addition to its anticancer properties, this compound has shown promise in neuropharmacology. Studies have indicated its potential to modulate the endocannabinoid system, particularly CB1 receptors, which are implicated in pain modulation and addiction pathways.

Case Study: Drug-Seeking Behavior in Rats

A study involving rats trained to self-administer cocaine revealed that administration of this compound significantly reduced drug-seeking behavior compared to control groups. This suggests its potential application in addiction therapy by influencing neurobiological mechanisms associated with substance use disorders.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight how modifications to the compound's structure can enhance its biological activity:

- Substitution at the 4-position of the dimethylamino group enhances CB1 receptor affinity.

- Chlorine substitution at the 3-position on the phenyl ring appears to increase anticancer potency.

Understanding these relationships is crucial for optimizing the compound's efficacy and developing derivatives with improved therapeutic profiles.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Activity: The trifluoromethyl group in compound 5e enhances electrophilicity and binding to hydrophobic pockets in kinases but reduces solubility. The dimethylamino group in the target compound may improve solubility compared to pyrrolidine or ethylphenyl substituents in analogues . Chloroaryl groups (e.g., 3-chloro-2-methylphenyl vs. 4-chlorophenyl) influence steric hindrance and receptor interactions.

Synthetic Yields :

- Compound 5e was synthesized in 68% yield, suggesting efficient coupling of pyridine and arylurea groups.

- The target compound’s synthesis likely faces challenges in regioselective pyrimidine functionalization, a common issue in urea derivatives .

Biological Performance :

- Pyrimidine-based analogues (e.g., ) show stronger kinase inhibition than pyridine-based compounds (e.g., ), attributed to improved hydrogen bonding with ATP-binding pockets.

Research Findings and Mechanistic Insights

- Kinase Selectivity: The dimethylamino group in the target compound may confer selectivity for tyrosine kinases (e.g., EGFR) over serine/threonine kinases, as seen in analogues with similar substituents .

- Metabolic Stability : Chloroaryl groups generally enhance metabolic stability by resisting oxidative degradation, but methyl substituents (e.g., 2-methylphenyl) may increase CYP450-mediated metabolism .

Q & A

Basic: What are the recommended synthetic routes for 1-(3-Chloro-2-methylphenyl)-3-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)urea, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves multi-step reactions, starting with the preparation of the pyrimidine-amine intermediate and subsequent coupling with the chlorophenyl urea moiety. Key steps include:

- Amine activation : Reacting 4-(dimethylamino)-6-methylpyrimidin-2-amine with a bifunctional linker (e.g., 1,2-dibromoethane) under basic conditions to form the ethylenediamine bridge .

- Urea formation : Coupling the intermediate with 3-chloro-2-methylphenyl isocyanate in anhydrous dichloromethane at 0–5°C to minimize side reactions .

Optimization strategies :

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

Structural confirmation requires a combination of:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify the pyrimidine ring, dimethylamino group, and urea linkage (e.g., urea NH protons at δ 8.2–8.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm the molecular ion peak (e.g., [M+H]⁺ at m/z 417.18) .

- Infrared (IR) Spectroscopy : Peaks at 1650–1700 cm⁻¹ (C=O stretch of urea) and 3300–3400 cm⁻¹ (N-H stretches) .

Purity is assessed via HPLC (>95% purity, C18 column, acetonitrile/water gradient) .

Advanced: How does the substitution pattern on the pyrimidine ring influence biological activity, and what SAR studies support this?

Answer:

The dimethylamino group at the 4-position of the pyrimidine ring enhances target selectivity by forming hydrogen bonds with kinase ATP-binding pockets. Key SAR insights:

- Dimethylamino vs. methoxy : Dimethylamino improves solubility and reduces off-target effects compared to methoxy-substituted analogs (IC₅₀ reduced by 40% in kinase inhibition assays) .

- Methyl at 6-position : Increases metabolic stability by steric shielding of the pyrimidine ring from cytochrome P450 oxidation .

Methodological approach :- Compare IC₅₀ values of analogs in enzyme inhibition assays (e.g., EGFR kinase).

- Use X-ray crystallography to map binding interactions .

Advanced: What strategies can resolve contradictory data regarding the compound’s enzyme inhibition efficacy across studies?

Answer:

Contradictions often arise from assay variability. Mitigation strategies include:

- Standardized assay conditions :

- Uniform ATP concentrations (e.g., 10 µM for kinase assays).

- Control for pH (7.4) and ionic strength .

- Orthogonal validation :

- Use surface plasmon resonance (SPR) to measure binding kinetics alongside enzymatic assays.

- Compare data with structurally similar compounds (e.g., 1-(4-fluorophenyl)-3-(pyrimidinyl)urea analogs) to identify outlier results .

- Statistical analysis : Apply ANOVA to assess inter-study variability (p < 0.05 threshold) .

Basic: What are the primary biological targets of this compound, and which in vitro assays are used to evaluate its activity?

Answer:

The compound primarily targets:

- Tyrosine kinases (e.g., EGFR, VEGFR): Assessed via ADP-Glo™ kinase assays, measuring ATP consumption .

- Apoptosis pathways : Evaluated using caspase-3/7 activation assays in cancer cell lines (e.g., A549, IC₅₀ ~2.5 µM) .

Key assays :- MTT/Proliferation assays : Dose-response curves (0.1–100 µM) over 72 hours.

- Western blotting : Detect phosphorylation status of downstream targets (e.g., ERK1/2) .

Advanced: How can computational modeling predict binding modes with target enzymes, and what experimental validations are necessary?

Answer:

Computational steps :

- Docking simulations : Use AutoDock Vina to model interactions between the urea moiety and kinase hinge regions (e.g., hydrogen bonds with Met793 in EGFR) .

- Molecular dynamics (MD) : Simulate binding stability over 100 ns to assess conformational changes.

Experimental validation :- Alanine scanning mutagenesis : Confirm critical residues (e.g., EGFR Met793Ala mutation reduces binding affinity by 10-fold) .

- Isothermal titration calorimetry (ITC) : Measure binding thermodynamics (ΔG, ΔH) .

Advanced: What are the metabolic stability challenges, and which structural modifications improve pharmacokinetics?

Answer:

Challenges : Rapid hepatic clearance due to oxidation of the pyrimidine methyl group (t₁/₂ < 1 hr in human liver microsomes) .

Modifications :

- Deuterium incorporation : Replace methyl hydrogens with deuterium at the 6-position to slow CYP450 metabolism (t₁/₂ increased by 2.3×) .

- PEGylation : Attach polyethylene glycol to the ethylenediamine linker to enhance aqueous solubility and reduce renal clearance .

Validation :- In vitro microsomal assays : Compare parent compound vs. analogs.

- Pharmacokinetic profiling in rodents : Measure AUC and Cmax after IV/oral administration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.